

Synthesis of Quinazolinones from Ethyl Anthranilate: Application Notes and Protocols

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Compound of Interest

Compound Name: Ethyl anthranilate

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This document provides detailed application notes and experimental protocols for the synthesis of quinazolinones, a critical scaffold in medicinal chemistry, utilizing **ethyl anthranilate** and related precursors. Quinazolinone derivatives are of significant interest due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.

Introduction

The quinazolinone core is a privileged structure in drug discovery. Its versatile synthesis allows for the introduction of various substituents, enabling the fine-tuning of pharmacological properties. This document outlines several common and effective methods for the synthesis of quinazolinones, starting from readily available **ethyl anthranilate** or its parent compound, anthranilic acid. The protocols provided are based on established literature procedures and offer a range of conditions, from traditional heating to modern microwave-assisted and solvent-free approaches.

Synthetic Strategies Overview

Several synthetic routes to quinazolinones from anthranilate derivatives have been established. Key strategies include:

- **Reaction with Amides and Formamides:** The classical Niementowski reaction and its variations involve the condensation of anthranilic acid or its esters with amides, most commonly formamide, to yield 4(3H)-quinazolinones.
- **From Benzoxazinone Intermediates:** A widely used two-step method involves the acylation of anthranilic acid to form a 2-substituted-1,3-benzoxazin-4-one intermediate. Subsequent reaction with a primary amine or other nitrogen nucleophile yields the desired 3-substituted quinazolinone.
- **Condensation with Ureas and Isocyanates:** **Ethyl anthranilate** can react with ureas or isocyanates to form an intermediate that cyclizes to produce quinazoline-2,4-diones.
- **One-Pot Multi-Component Reactions:** Modern synthetic approaches often favor one-pot reactions that combine multiple starting materials, such as an anthranilamide, an aldehyde, and an oxidizing agent, to construct the quinazolinone ring in a single step, improving efficiency and reducing waste.

Comparative Data of Synthetic Protocols

The following table summarizes quantitative data from various synthetic methods for quinazolinones, providing a comparative overview of their efficiency.

Method	Starting Materials	Key Reagents /Catalyst	Reaction Conditions	Product Type	Yield (%)	Reference
Annulation with Ureas	Ethyl anthranilate, N-pyridyl ureas	None	120 °C, 20 h	3-Substituted Quinazoline-2,4-diones	42-79	[1]
From Benzoxazine Intermediate	Anthranilic acid, Chloroacetyl chloride, Hydrazine hydrate	Acetic anhydride	Reflux	Fused Quinazolines	37-65	[2][3]
Niementowski Synthesis	Anthranilic acid, Formamide	None	130-135 °C, 2 h	Quinazolin-4-one	72-96	[4]
One-Pot Aldehyde Condensation	Anthranilamide, Aldehydes	p-TsOH, PIDA	THF, rt to 60 °C	4(3H)-Quinazolines	up to 92	[5]
Isocyanate Cyclization	Ethyl anthranilate, Propyl isocyanate	Sodium methylate	Xylene, 90-110 °C	3-Propyl-quinazoline-2,4-dione	High	[6]
Microwave-Assisted (Solvent-Free)	Anthranilic acid, Formamide	Acidic alumina	Microwave, 4 min	Quinazolin-4-ones	Good	[7]

Ultrasonic Irradiation (Solvent- Free)	Anthranilic acid, Acetic anhydride, Primary amines	None	Ultrasonic irradiation	2-Methyl-3- substituted - quinazolin- 4(3H)-ones	High	[8]
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Experimental Protocols

Protocol 1: Synthesis of 3-(Pyridin-2-yl)quinazoline-2,4(1H,3H)-diones via Annulation with N-pyridyl Ureas[1]

This protocol describes the direct reaction of **ethyl anthranilate** with a substituted urea to form the quinazoline-2,4-dione structure.

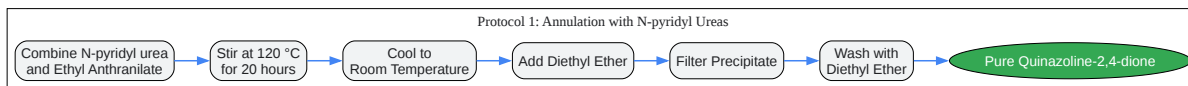
Materials:

- N-pyridyl urea derivative (e.g., 1,1-dimethyl-3-(4-methylpyridin-2-yl)urea)
- **Ethyl anthranilate**
- Diethyl ether

Procedure:

- In a reaction vial, combine the N-pyridyl urea (0.2 mmol) and **ethyl anthranilate** (1.0 mmol).
- Stir the resulting mixture at 120 °C for 20 hours.
- Cool the reaction mixture to room temperature.
- Add 5 mL of diethyl ether to the mixture to precipitate the product.
- Separate the precipitate by filtration.
- Wash the precipitate with diethyl ether to yield the pure quinazoline-2,4-dione product.

Visualization of Experimental Workflow:



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Protocol 1 Workflow

Protocol 2: Synthesis of Fused Quinazolinones via a Benzoxazinone Intermediate[2][3]

This two-step protocol involves the initial formation of a benzoxazinone from anthranilic acid, which is then reacted with a nitrogen nucleophile.

Step 1: Synthesis of the N-Acyl Anthranilic Acid and Benzoxazinone Intermediate

Materials:

- Anthranilic acid
- Chloroacyl chloride (e.g., 4-chlorobutyrylchloride)
- Dimethylformamide (DMF)
- Acetic anhydride

Procedure:

- Dissolve anthranilic acid (0.5 mole) in DMF (250 mL).
- Add the chloroacyl chloride (0.55 mole) dropwise to the stirring solution.
- Pour the mixture into water to precipitate the N-acyl anthranilic acid.
- Collect the precipitate by filtration.

- Dissolve the dried N-acyl anthranilic acid in acetic anhydride and heat with vigorous stirring for one hour to form the benzoxazinone intermediate.
- Remove the solvent by distillation under reduced pressure. The residue is used directly in the next step.

Step 2: Synthesis of the Fused Quinazolinone

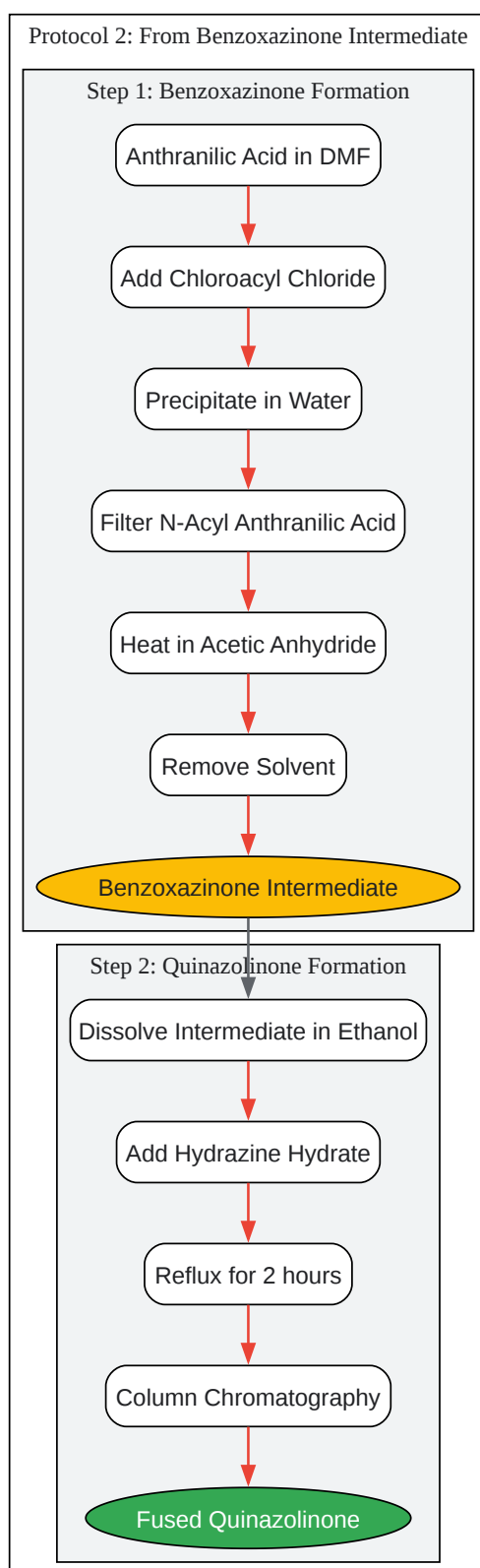
Materials:

- Benzoxazinone intermediate from Step 1
- Hydrazine hydrate
- Ethanol

Procedure:

- Dissolve the benzoxazinone intermediate (0.15 mole) in ethanol.
- Add an excess of hydrazine hydrate.
- Reflux the mixture for 2 hours.
- Purify the resulting product by column chromatography on silica gel.

Visualization of Experimental Workflow:



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Protocol 2 Workflow

Protocol 3: One-Pot Synthesis of 4(3H)-Quinazolinones from Anthranilamides and Aldehydes[5]

This efficient one-pot method involves the condensation of an anthranilamide with an aldehyde, followed by oxidative dehydrogenation.

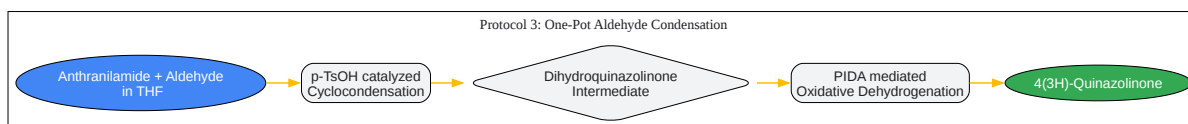
Materials:

- Anthranilamide
- Aldehyde
- p-Toluenesulfonic acid (p-TsOH)
- Phenyliodine diacetate (PIDA)
- Tetrahydrofuran (THF)

Procedure:

- To a solution of anthranilamide in THF, add the aldehyde and a catalytic amount of p-TsOH.
- Stir the reaction mixture at room temperature until the cyclocondensation is complete (monitor by TLC).
- Add PIDA as the oxidant to the reaction mixture.
- Continue stirring at 60 °C until the oxidative dehydrogenation is complete.
- Upon completion, quench the reaction and extract the product.
- Purify the product by column chromatography.

Visualization of Logical Relationships:



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Protocol 3 Logical Flow

Safety Precautions

- Always work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
- Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS) for specific handling and disposal information.
- Reactions involving heating should be conducted with appropriate temperature control and monitoring.
- Microwave and ultrasonic reactions should be performed using dedicated equipment and with proper shielding.

Conclusion

The synthesis of quinazolinones from **ethyl anthranilate** and related compounds offers a rich field for chemical exploration in drug discovery. The protocols detailed in this document provide a starting point for researchers to access a variety of quinazolinone structures. The choice of method will depend on the desired substitution pattern, available starting materials, and equipment. By leveraging these synthetic strategies, scientists can continue to develop novel quinazolinone-based therapeutic agents.

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